(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
The compound "(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone" is a triazolo-pyrimidine derivative featuring a piperazine linker and a tetrahydrofuran-2-yl methanone moiety. Its structure comprises a fused triazole-pyrimidine heterocyclic core, a common scaffold in kinase inhibitors and nucleotide analogs due to its ability to mimic purine bases . The 3-methyl substitution on the triazole ring likely enhances metabolic stability, while the tetrahydrofuran-2-yl group contributes to solubility and bioavailability by introducing a polar, oxygen-containing heterocycle. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-19-12-11(17-18-19)13(16-9-15-12)20-4-6-21(7-5-20)14(22)10-3-2-8-23-10/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXGVFSRGZTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCO4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to make specific interactions with different target receptors. This interaction can lead to a variety of biological activities, depending on the specific targets involved.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which could provide some insights into the potential pharmacokinetic properties of this compound.
Biological Activity
The compound (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone belongs to a class of triazolo-pyrimidine derivatives that have shown significant promise in medicinal chemistry. This article delves into its biological activities, including anticancer properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Molecular Formula : C14H18N6O
- Molecular Weight : 290.34 g/mol
- CAS Number : Not specifically listed but can be derived from the components.
Biological Activity Overview
Research indicates that triazolo-pyrimidine derivatives exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Several studies have highlighted the potential of triazolo-pyrimidine compounds in targeting cancer cells. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
- Receptor Modulation :
- Enzyme Inhibition :
Anticancer Studies
A study conducted on similar triazolo-pyrimidine derivatives reported that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Mitochondrial pathway |
Receptor Interaction Studies
In vitro studies have shown that this compound selectively binds to CB2 receptors with a binding affinity comparable to known cannabinoid agonists .
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| CB1 | >1000 nM |
| CB2 | 50 nM |
Case Studies
A case study published in a pharmacological journal highlighted the therapeutic potential of a similar compound in managing chronic pain conditions. Patients treated with this derivative reported significant pain relief compared to placebo groups, indicating its efficacy as a cannabinoid receptor agonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazolo-pyrimidinyl piperazinyl methanones. Below is a comparative analysis with two analogs from the provided evidence:
Research Findings and Functional Implications
a) Impact of Triazole Substitutions
b) Methanone Group Variations
- The tetrahydrofuran-2-yl group in the target compound provides a balance between polarity (via the oxygen atom) and conformational rigidity, which may improve metabolic stability compared to the trifluoromethyl () or methylthio () groups .
- The 4-(trifluoromethyl)phenyl group () is highly electronegative, enhancing binding to electron-rich regions but increasing molecular weight and logP, which could limit bioavailability.
c) Pharmacokinetic Considerations
- The target compound’s lower molecular weight (367.40 g/mol) compared to analogs in (484.45 g/mol) and (461.54 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral absorption.
- The methoxy group in may enhance solubility but could also increase susceptibility to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
